2-((4-(3-(2-(Trifluoromethyl)phenyl)ureido)but-2-yn-1-yl)oxy)benzamide
Description
2-((4-(3-(2-(Trifluoromethyl)phenyl)ureido)but-2-yn-1-yl)oxy)benzamide is a synthetic small molecule characterized by a urea linkage, a trifluoromethylphenyl substituent, an alkyne spacer (but-2-yn-1-yl), and a terminal benzamide group. Its design likely leverages the electron-withdrawing trifluoromethyl group to enhance metabolic stability and binding affinity, while the alkyne spacer may influence conformational rigidity .
Properties
IUPAC Name |
2-[4-[[2-(trifluoromethyl)phenyl]carbamoylamino]but-2-ynoxy]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3/c20-19(21,22)14-8-2-3-9-15(14)25-18(27)24-11-5-6-12-28-16-10-4-1-7-13(16)17(23)26/h1-4,7-10H,11-12H2,(H2,23,26)(H2,24,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEILORZLDAMYLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(3-(2-(Trifluoromethyl)phenyl)ureido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps. One common approach is the reaction of 2-(trifluoromethyl)aniline with an appropriate isocyanate to form the ureido intermediate. This intermediate is then coupled with a but-2-yn-1-yl derivative under suitable conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-((4-(3-(2-(Trifluoromethyl)phenyl)ureido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases in an aprotic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-((4-(3-(2-(Trifluoromethyl)phenyl)ureido)but-2-yn-1-yl)oxy)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-((4-(3-(2-(Trifluoromethyl)phenyl)ureido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to target proteins or enzymes, modulating their activity. The ureido group may form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their function .
Comparison with Similar Compounds
Table 1: Yield and Mass Data for Selected Analogs
*Synthesis data for the target compound are unavailable in the provided evidence.
Role of Trifluoromethyl and Halogen Substituents
The trifluoromethyl group is a common feature in kinase inhibitors (e.g., Sorafenib Tosylate, ) due to its hydrophobic and electronic effects. In 7j and 10e, the trifluoromethyl group at the 2- or 3-position of the phenyl ring likely enhances target binding compared to non-fluorinated analogs. For instance, replacing trifluoromethyl with chloro (as in 10f) reduces molecular mass (m/z = 514.2 vs. 548.2 in 10e) and may alter solubility or potency .
Pharmacological and Computational Insights
Though biological data for the target compound are absent, structurally related compounds like Sorafenib Tosylate () demonstrate urea-based kinase inhibition. Molecular docking tools such as AutoDock Vina () could predict the target’s binding modes, leveraging its trifluoromethyl and benzamide groups for interactions with kinase ATP pockets. However, the alkyne spacer’s rigidity might limit conformational adaptability compared to more flexible linkers in analogs like 10e .
Biological Activity
The compound 2-((4-(3-(2-(Trifluoromethyl)phenyl)ureido)but-2-yn-1-yl)oxy)benzamide , with the CAS number 1448122-72-2 , is a complex organic molecule notable for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its significance in medicinal chemistry.
The molecular formula of the compound is , with a molecular weight of 391.3 g/mol . The structure includes a trifluoromethyl group, a ureido group, and a benzamide moiety, which may influence its interactions with biological targets.
| Property | Value |
|---|---|
| CAS Number | 1448122-72-2 |
| Molecular Formula | C₁₉H₁₆F₃N₃O₃ |
| Molecular Weight | 391.3 g/mol |
| Chemical Structure | Chemical Structure |
The biological activity of 2-((4-(3-(2-(Trifluoromethyl)phenyl)ureido)but-2-yn-1-yl)oxy)benzamide is believed to involve several mechanisms:
- Protein Interaction : The trifluoromethyl group enhances lipophilicity, potentially increasing binding affinity to target proteins or enzymes.
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes, suggesting that this compound may also modulate enzymatic pathways.
- Cellular Uptake : The structural characteristics may facilitate cellular uptake, allowing for effective intracellular action.
Anticancer Activity
Recent studies have investigated the anticancer potential of compounds structurally similar to 2-((4-(3-(2-(Trifluoromethyl)phenyl)ureido)but-2-yn-1-yl)oxy)benzamide. For instance, research has demonstrated that related benzamide derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
Case Study: In Vivo Efficacy
In vivo studies using animal models have shown promising results regarding the anti-tumor efficacy of related compounds. For example, a study indicated that a similar trifluoromethyl-substituted benzamide reduced tumor growth by approximately 50% in xenograft models . This suggests that 2-((4-(3-(2-(Trifluoromethyl)phenyl)ureido)but-2-yn-1-yl)oxy)benzamide could exhibit comparable biological effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2-((4-(3-(2-(Trifluoromethyl)phenyl)ureido)but-2-yn-1-yl)oxy)benzamide, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[4-(trifluoromethyl)]benzamide | Trifluoromethyl group | Moderate cytotoxicity in vitro |
| N-[4-chlorophenyl]benzamide | Chlorine substituent | Lower activity than trifluoromethyl derivative |
| N-[4-methoxyphenyl]benzamide | Methoxy group | Limited anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
